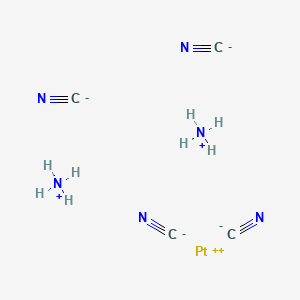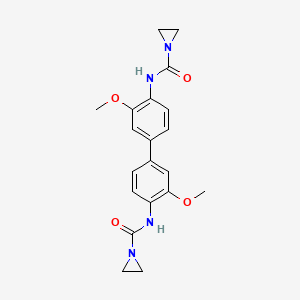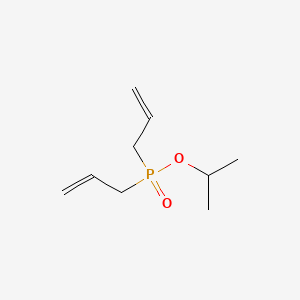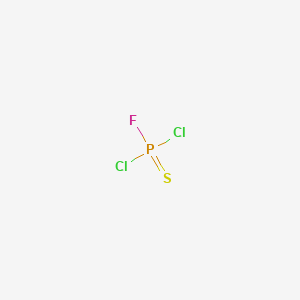
Ammonium platinous cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium platinous cyanide is a chemical compound with the formula (NH₄)₂[Pt(CN)₄]. It is known for its unique properties and applications in various fields, including chemistry and industry. This compound is a coordination complex of platinum and cyanide ions, and it is often used in research and industrial processes due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ammonium platinous cyanide can be synthesized through several methods. One common method involves the reaction of platinum(II) chloride with ammonium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PtCl}_2 + 2 \text{NH}_4\text{CN} \rightarrow (NH₄)₂[Pt(CN)₄] + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Ammonium platinous cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to yield platinum metal or other lower oxidation state complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride, bromide, or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce elemental platinum.
科学研究应用
Ammonium platinous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in electroplating and as a catalyst in industrial processes.
作用机制
The mechanism by which ammonium platinous cyanide exerts its effects involves the interaction of the cyanide ligands with various molecular targets. The cyanide ions can bind to metal centers, altering their reactivity and stability. In biological systems, cyanide can inhibit enzymes by binding to the iron in cytochrome c oxidase, disrupting cellular respiration.
相似化合物的比较
Similar Compounds
Potassium cyanide (KCN): A highly toxic compound used in gold mining and electroplating.
Sodium cyanide (NaCN): Similar to potassium cyanide, used in industrial processes.
Platinum(II) cyanide (Pt(CN)₂): Another platinum-cyanide complex with different properties and applications.
Uniqueness
Ammonium platinous cyanide is unique due to its specific coordination structure and the presence of ammonium ions. This gives it distinct properties compared to other cyanide compounds, such as enhanced stability and reactivity in certain reactions.
属性
CAS 编号 |
562-79-8 |
|---|---|
分子式 |
C4H8N6Pt |
分子量 |
335.23 g/mol |
IUPAC 名称 |
diazanium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2H3N.Pt/c4*1-2;;;/h;;;;2*1H3;/q4*-1;;;+2/p+2 |
InChI 键 |
YRFLKRFQCOXILO-UHFFFAOYSA-P |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)




![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)



